molecular formula C17H16ClFN2O2 B12268783 2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one

2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one

Cat. No.: B12268783
M. Wt: 334.8 g/mol
InChI Key: DZKFUZSYBCTGJJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a pyridinyl group, and an azetidinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloro-fluorophenyl Intermediate: The initial step involves the chlorination and fluorination of a phenyl ring to obtain the 2-chloro-6-fluorophenyl intermediate.

    Azetidinyl Group Introduction: The azetidinyl group is introduced through a nucleophilic substitution reaction, where the chloro-fluorophenyl intermediate reacts with an azetidinyl precursor under basic conditions.

    Pyridinyl Group Attachment: The final step involves the coupling of the azetidinyl intermediate with a 2-methylpyridin-4-yl group through an etherification reaction, typically using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one stands out due to its unique combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H16ClFN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]ethanone

InChI

InChI=1S/C17H16ClFN2O2/c1-11-7-12(5-6-20-11)23-13-9-21(10-13)17(22)8-14-15(18)3-2-4-16(14)19/h2-7,13H,8-10H2,1H3

InChI Key

DZKFUZSYBCTGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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